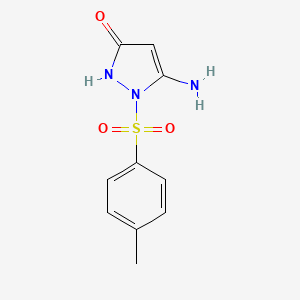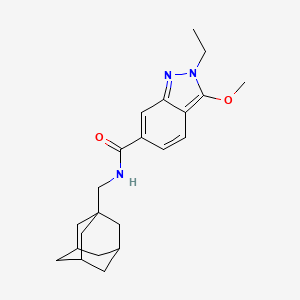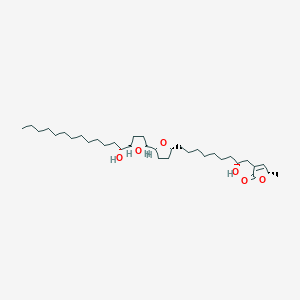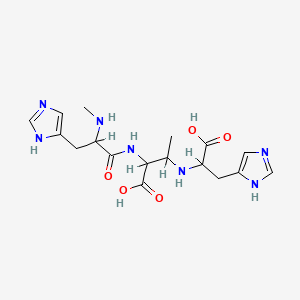![molecular formula C26H26ClN3O8 B1246418 methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate](/img/structure/B1246418.png)
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Synthesis Techniques
Pyrroloquinoline Synthesis : A study conducted by Bałczewski et al. (1994) explored the selenium dioxide oxidation of methyl groups in quinoline derivatives, leading to the production of pyrrolo[4,3,2-de]quinoline. This research can be significant in understanding the synthesis processes related to methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate (Bałczewski et al., 1994).
Quinoline Derivatives Synthesis : Research by Fathala and Pazdera (2017) focused on developing a series of quinoline amino acid esters, which are key intermediates for the preparation of compounds similar to the methyl 8-chloro-4-hydroxy-2-methyl compound. This research contributes to the broader understanding of synthesizing complex quinoline derivatives (Fathala & Pazdera, 2017).
Synthesis of Pyrroloquinolines : A study by Roberts et al. (1997) detailed the synthesis of various pyrrolo[4,3,2-de]quinolines. Their methodology could provide insights into the synthetic pathways applicable to methyl 8-chloro-4-hydroxy-2-methyl compounds (Roberts et al., 1997).
Biological Activity and Applications
Antibacterial Agents : Ishikawa et al. (1990) synthesized a series of pyrroloquinolines with significant antibacterial activities. This implies potential medical applications for similar compounds, including the methyl 8-chloro-4-hydroxy-2-methyl compound in treating infections (Ishikawa et al., 1990).
Cytotoxicity and Antiviral Applications : Helissey et al. (1989) explored the synthesis and cytotoxicity of 11H-indolo[3,2-c]quinolinediones, which could be relevant for understanding the cytotoxic and potentially antiviral properties of related compounds like methyl 8-chloro-4-hydroxy-2-methyl (Helissey et al., 1989).
Potential Inhibitors of Hepatitis B Virus : Kovalenko et al. (2020) investigated compounds with structures similar to methyl 8-chloro-4-hydroxy-2-methyl for their potential as inhibitors of Hepatitis B Virus replication, suggesting a possible application in antiviral therapy (Kovalenko et al., 2020).
Propriétés
Formule moléculaire |
C26H26ClN3O8 |
|---|---|
Poids moléculaire |
544 g/mol |
Nom IUPAC |
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |
Clé InChI |
ILRQRCTVPANBBE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |
Synonymes |
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)

![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)
